CB1 and CB2 Receptor Binding Affinity: PX 1 vs. AM2201 and PX-2
PX 1 exhibits significantly lower binding affinity for cannabinoid receptors compared to the potent agonist AM2201 and the indazole analog PX-2. At the CB1 receptor, PX 1 has a Ki of 485 ± 117 nM, while PX-2 binds with a Ki of 127 ± 43 nM [1]. For the CB2 receptor, PX 1 has a Ki of 164 ± 17 nM, versus 58 ± 17 nM for PX-2 [1]. In contrast, AM2201 displays sub-nanomolar to low nanomolar Ki values at CB1 (1.0 nM) and CB2 (2.6 nM) . This quantitative difference in affinity directly impacts downstream functional activity and in vivo pharmacology.
| Evidence Dimension | Binding affinity (Ki) at CB1 and CB2 receptors |
|---|---|
| Target Compound Data | CB1 Ki: 485 ± 117 nM; CB2 Ki: 164 ± 17 nM |
| Comparator Or Baseline | PX-2: CB1 Ki: 127 ± 43 nM, CB2 Ki: 58 ± 17 nM; AM2201: CB1 Ki: ~1.0 nM, CB2 Ki: ~2.6 nM |
| Quantified Difference | PX-1 CB1 affinity is 3.8-fold lower than PX-2 and >485-fold lower than AM2201; CB2 affinity is 2.8-fold lower than PX-2 and >63-fold lower than AM2201 |
| Conditions | Radioligand competition binding assays using membrane preparations from cells expressing human CB1 or CB2 receptors |
Why This Matters
Procurement of PX 1 is essential for studies requiring a low-efficacy SCRA reference standard; using AM2201 would overestimate CB1-mediated effects and confound SAR studies.
- [1] Dahm, P., Thomas, A., Rothschild, M. A., Thevis, M., & Mercer-Chalmers-Bender, K. (2022). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Toxicology, 40(2), 244-262. Figure 1 caption reports Ki values for PX-1 and PX-2. View Source
